molecular formula C22H20N2O B2438889 6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 529476-44-6

6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B2438889
CAS No.: 529476-44-6
M. Wt: 328.415
InChI Key: UWFHJKFBKWBVPK-UHFFFAOYSA-N
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Description

6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound belonging to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the condensation of 6-methoxy-1-naphthaldehyde with tryptamine under acidic conditions. The reaction proceeds through a Pictet-Spengler cyclization, forming the tetrahydro-beta-carboline core. The reaction conditions often include the use of methanol as a solvent and methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro or fully reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-cancer properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and cancer.

Mechanism of Action

The mechanism of action of 6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. It is known to inhibit mitotic kinesin, a protein involved in cell division, making it a potential anti-cancer agent. Additionally, it may interact with neurotransmitter receptors in the brain, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to the presence of the naphthyl group, which enhances its biological activity and potential therapeutic applications. This structural feature distinguishes it from other beta-carbolines and contributes to its unique pharmacological profile.

Properties

IUPAC Name

6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13,21,23-24H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFHJKFBKWBVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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